2-(4-Chloro-3-ethylphenoxy)-ethylamine
Overview
Description
2-(4-Chloro-3-ethylphenoxy)-ethylamine, also known as 4-CEPEA, is an organic compound with a chemical formula of C10H15ClNO. It is a colorless, odorless, and slightly water-soluble compound. 4-CEPEA is a synthetic amine, and is a derivative of phenoxyethylamine. It has been studied extensively in scientific research, and has a variety of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
2-(4-Chloro-3-ethylphenoxy)-ethylamine has been studied extensively in scientific research, and has a variety of applications. It has been used in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the structure and function of enzymes, and it has been used to study the structure and function of proteins. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the effects of hormones and neurotransmitters on the body. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the effects of drugs on the body.
Mechanism Of Action
2-(4-Chloro-3-ethylphenoxy)-ethylamine has a variety of mechanisms of action. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an enzyme inhibitor, and it can also act as an inhibitor of protein synthesis. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as a receptor agonist or antagonist, and it can also act as a modulator of neurotransmitter release. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an agonist or antagonist of drug receptors, and it can also act as a modulator of drug metabolism.
Biochemical And Physiological Effects
2-(4-Chloro-3-ethylphenoxy)-ethylamine has a variety of biochemical and physiological effects. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can inhibit the activity of enzymes, and it can also inhibit the synthesis of proteins. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as a receptor agonist or antagonist, and it can also modulate the release of neurotransmitters. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an agonist or antagonist of drug receptors, and it can also modulate the metabolism of drugs.
Advantages And Limitations For Lab Experiments
2-(4-Chloro-3-ethylphenoxy)-ethylamine has a number of advantages and limitations for use in laboratory experiments. One advantage of 2-(4-Chloro-3-ethylphenoxy)-ethylamine is that it is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also relatively stable, and it is relatively non-toxic. One limitation of 2-(4-Chloro-3-ethylphenoxy)-ethylamine is that it is not very soluble in water, and it can be difficult to dissolve in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 2-(4-Chloro-3-ethylphenoxy)-ethylamine. One potential future direction is the development of new synthesis methods for 2-(4-Chloro-3-ethylphenoxy)-ethylamine. Another potential future direction is the development of new applications for 2-(4-Chloro-3-ethylphenoxy)-ethylamine in biochemistry, physiology, and pharmacology. Another potential future direction is the development of new methods to study the effects of 2-(4-Chloro-3-ethylphenoxy)-ethylamine on enzymes, proteins, hormones, and neurotransmitters. Finally, another potential future direction is the development of new methods to study the effects of 2-(4-Chloro-3-ethylphenoxy)-ethylamine on drug receptors and drug metabolism.
properties
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-8-7-9(13-6-5-12)3-4-10(8)11/h3-4,7H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWCXRMZYYFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-ethylphenoxy)-ethylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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